1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one
Overview
Description
1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of bromine and chlorine atoms in the compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one typically involves the bromination of thiophene followed by chlorination. One common method is the Friedel-Crafts acylation of 5-bromothiophene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include azides, thiocyanates, and other substituted thiophenes.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated thiophenes.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of agrochemicals and materials science for the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 1-(5-Bromothiophen-2-yl)-2-chloropropan-1-one
- 1-(5-Bromothiophen-2-yl)-3-bromopropan-1-one
- 1-(5-Chlorothiophen-2-yl)-3-chloropropan-1-one
Uniqueness: 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This makes it a versatile intermediate in various synthetic pathways and enhances its potential in developing novel compounds with desired properties.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-3-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPFDXHKDIMYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511915 | |
Record name | 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80775-42-4 | |
Record name | 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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